molecular formula C29H40O10 B1668211 Calactin CAS No. 20304-47-6

Calactin

Cat. No. B1668211
CAS RN: 20304-47-6
M. Wt: 532.6 g/mol
InChI Key: WLEPWZGEVXFKPT-FFLRHQAWSA-N
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Description

Calactin comes from the roots of the Asclepias curassavica L. and has anticancer properties from inducing apoptosis through an ERK signaling pathway.

Scientific Research Applications

Cancer Research Calactin, a compound purified from the roots of the Chinese herb Asclepias curassavica L., has shown potential in cancer research. Lee et al. (2012) discovered that calactin induces DNA damage and apoptosis in human leukemia cells. The study revealed increased phosphorylation levels of Chk2 and H2AX, suggesting calactin's potential as an anticancer compound Lee et al., 2012.

Neurological Research Research on calpain, a class of proteases to which calactin belongs, has highlighted its role in synaptic function and neurotoxicity. Liu et al. (2008) noted that calpain activation in the central nervous system is crucial for synaptic function and memory formation. In contrast, hyperactivation of calpain is associated with severe cellular damage Liu et al., 2008.

Calpain Family Research Saido et al. (1994) and Ono et al. (2016) explored the molecular diversity of calpain, the enzyme family that includes calactin. These studies offer insights into calpain's physiological and pathological involvement, indicating its role in various conditions including ischemia Saido et al., 1994; Ono et al., 2016.

Potential Drug Targets Parthasarathy et al. (2020) identified potential anti-cancer targets of calactin using reverse screening strategies. This study highlighted Interleukin-2 inducible T cell kinase (ITK) as a potential target for calactin, calotropin, and calotoxin Parthasarathy et al., 2020.

Cardiotonic Steroids Research Mutlib et al. (1988) studied the in vitro metabolism of calactin, a cardiotonic steroid. This research provides insights into the metabolism of such steroids and their potential therapeutic applications Mutlib et al., 1988.

properties

CAS RN

20304-47-6

Product Name

Calactin

Molecular Formula

C29H40O10

Molecular Weight

532.6 g/mol

IUPAC Name

(1S,3R,5S,7R,9R,10S,12R,14R,15S,18R,19R,22S,23R)-9,10,22-trihydroxy-7,18-dimethyl-19-(5-oxo-2H-furan-3-yl)-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosane-14-carbaldehyde

InChI

InChI=1S/C29H40O9/c1-15-9-23(31)29(34)25(36-15)37-21-11-17-3-4-20-19(27(17,14-30)12-22(21)38-29)5-7-26(2)18(6-8-28(20,26)33)16-10-24(32)35-13-16/h10,14-15,17-23,25,31,33-34H,3-9,11-13H2,1-2H3/t15-,17+,18-,19+,20-,21-,22-,23-,25+,26-,27-,28+,29+/m1/s1

InChI Key

WLEPWZGEVXFKPT-FFLRHQAWSA-N

Isomeric SMILES

C[C@@H]1C[C@H]([C@]2([C@@H](O1)O[C@@H]3C[C@@H]4CC[C@@H]5[C@@H]([C@]4(C[C@H]3O2)C=O)CC[C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)O

SMILES

CC1CC(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C=O)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O)O

Canonical SMILES

CC1CC(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C=O)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O)O

Appearance

Solid powder

Other CAS RN

20304-47-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Calactin;  Pecilocerin B;  Pekilocerin B;  Poekilocerin B;  Pokilocerin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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